
Methallyl alcohol
Overview
Description
Methallyl alcohol, also known as 2-methyl-2-propen-1-ol, is an organic compound with the molecular formula C4H8O. It is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes. This compound is a type of allylic alcohol, which means it contains a hydroxyl group (-OH) attached to an allylic carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methallyl alcohol can be synthesized through several methods. One common method involves the reaction of acrolein with formaldehyde or paraformaldehyde in the presence of a catalyst, such as an organic acid or organic amine salt, to produce methylacrolein. This intermediate is then subjected to transfer reduction using isopropanol and negative hydrogen ions to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using environmentally friendly and sustainable processes. For example, a tandem reaction involving α-H oxidation, esterification, and hydrolysis can be catalyzed by Pd–Au bimetallic nanocatalysts over SiO2 mixed oxides . This method offers high conversion and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methallyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form methacrolein or methacrylic acid. Reduction reactions can convert it into different alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: this compound can undergo substitution reactions with halogens or other nucleophiles.
Major Products: The major products formed from these reactions include methacrolein, methacrylic acid, and various alcohol derivatives depending on the specific reaction conditions .
Scientific Research Applications
Polymer Production
One of the primary applications of methallyl alcohol is in the synthesis of polymers. It is used to create polymerizable esters and copolymers, which have enhanced properties compared to their parent compounds.
- Case Study: Poly(methyl methacrylate–this compound) Copolymers
Construction Industry
This compound serves as an important organic intermediate in the construction industry, particularly in the formulation of concrete additives.
- Application: Polycarboxylic Acid Water Reducing Agents
Chemical Synthesis
This compound is also an essential reagent in organic synthesis, particularly for producing various chemical intermediates.
- Use in Organic Synthesis
Food Industry
Recent studies have indicated that this compound may have applications in food preservation due to its antimicrobial properties.
- Research Findings: Antimicrobial Activity
Health and Safety Considerations
While this compound has numerous applications, it is important to note its health hazards. It is moderately toxic upon ingestion and can irritate the eyes and skin . Proper handling and storage procedures are essential to mitigate risks associated with exposure.
Mechanism of Action
The mechanism of action of methallyl alcohol involves its interaction with various molecular targets and pathways. As an allylic alcohol, it can participate in nucleophilic addition and substitution reactions. The hydroxyl group (-OH) in this compound can form hydrogen bonds with other molecules, influencing its reactivity and interactions in chemical processes .
Comparison with Similar Compounds
Methallyl alcohol can be compared with other similar compounds, such as allyl alcohol and propargyl alcohol:
Allyl Alcohol: Similar to this compound, allyl alcohol contains an allylic hydroxyl group but lacks the methyl group on the carbon atom adjacent to the hydroxyl group. This difference affects its reactivity and applications.
Propargyl Alcohol: Propargyl alcohol contains a hydroxyl group attached to a carbon-carbon triple bond. .
This compound’s unique structure, with a methyl group on the allylic carbon, gives it specific reactivity and applications that distinguish it from other allylic and propargylic alcohols.
Biological Activity
Methallyl alcohol, also known as 2-methyl-2-propen-1-ol, is a colorless liquid with a pungent odor and is primarily used in the chemical industry. Its biological activity has garnered interest due to its potential applications and implications in various fields, including toxicology, agriculture, and medicinal chemistry. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound (CAS Number: 563-47-3) is classified as a moderately toxic compound. It is flammable and can cause irritation to the eyes, skin, and respiratory system upon exposure. The chemical structure allows it to participate in various biochemical reactions, which can lead to both beneficial and harmful effects depending on the context of exposure.
Property | Value |
---|---|
Molecular Formula | C₄H₈O |
Molecular Weight | 72.1 g/mol |
Boiling Point | 115 °C |
Flash Point | 34 °C |
Solubility in Water | Soluble |
Cytotoxicity
Research has indicated that this compound exhibits cytotoxic effects similar to other allylic alcohols. A study demonstrated that this compound can induce oxidative stress and DNA damage in eukaryotic cells. The mechanisms involved include the generation of reactive oxygen species (ROS) and perturbation of cellular signaling pathways that regulate cell survival and apoptosis .
Antimicrobial Properties
This compound has shown efficacy against various microbial strains. In agricultural studies, it has been reported to inhibit the growth of pathogens such as Pythium ultimum and Phytophthora capsici, suggesting its potential as a biocontrol agent in crop protection . The compound's ability to disrupt microbial cell membranes contributes to its antimicrobial activity.
Case Study 1: Methanol Poisoning
A relevant case study involving methanol poisoning highlights the risks associated with this compound exposure. In a clinical setting, patients exhibited severe metabolic acidosis and central nervous system effects after consuming homemade alcoholic beverages containing methanol. The management included administering antidotes like fomepizole or ethanol to inhibit the formation of toxic metabolites . This underscores the importance of understanding the biological activity of similar compounds like this compound in preventing acute toxicity.
Case Study 2: Dimerization Reactions
The dimerization of this compound has been studied as a model for understanding reaction mechanisms in organic chemistry. Research showed that this compound can undergo dimerization under specific conditions, leading to novel products with potential applications in material sciences . This reaction pathway emphasizes the compound's versatility and relevance in synthetic chemistry.
Research Findings
Recent studies have focused on the epigenetic effects of alcohol consumption on DNA methylation patterns, which may also relate to this compound's biological activity. Chronic exposure to alcohol has been linked to alterations in DNA methylation that contribute to cancer risk . Understanding these mechanisms is crucial for evaluating long-term exposure risks associated with this compound.
Properties
IUPAC Name |
2-methylprop-2-en-1-ol | |
---|---|---|
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-4(2)3-5/h5H,1,3H2,2H3 | |
Source | PubChem | |
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InChI Key |
BYDRTKVGBRTTIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Record name | METHALLYL ALCOHOL | |
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Related CAS |
25747-67-5 | |
Record name | 2-Propen-1-ol, 2-methyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID4060155 | |
Record name | Methallyl alcohol | |
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Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methallyl alcohol appears as a colorless liquid with a sharp pungent odor. Soluble in water and floats on water. Moderately toxic by ingestion and is an irritant to eyes and skin. Used in the chemical process industry., Colorless liquid with a sharp pungent odor; [CAMEO] Clear colorless liquid; [Aldrich MSDS] | |
Record name | METHALLYL ALCOHOL | |
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Record name | 2-Methylallyl alcohol | |
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Boiling Point |
239 °F at 760 mmHg (USCG, 1999) | |
Record name | METHALLYL ALCOHOL | |
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Flash Point |
92 °F (USCG, 1999) | |
Record name | METHALLYL ALCOHOL | |
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Density |
0.8515 at 68 °F (USCG, 1999) - Less dense than water; will float | |
Record name | METHALLYL ALCOHOL | |
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CAS No. |
513-42-8 | |
Record name | METHALLYL ALCOHOL | |
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Record name | Methallyl alcohol | |
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Record name | 2-Methylallyl alcohol | |
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Record name | METHALLYL ALCOHOL | |
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Record name | METHALLYL ALCOHOL | |
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Record name | 2-Propen-1-ol, 2-methyl- | |
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Record name | Methallyl alcohol | |
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Record name | 2-methylprop-2-en-1-ol | |
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